molecular formula C9H10O4 B1422693 4-(Hydroxymethyl)-3-methoxybenzoic acid CAS No. 955117-56-3

4-(Hydroxymethyl)-3-methoxybenzoic acid

Cat. No. B1422693
CAS RN: 955117-56-3
M. Wt: 182.17 g/mol
InChI Key: BVTRLERJUCFVNY-UHFFFAOYSA-N
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Description

“4-(Hydroxymethyl)-3-methoxybenzoic acid” is a chemical compound. It is a derivative of benzoic acid, which has a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-methoxymethylbenzoic acid involves the iodosulfonylation-dehydroiodination of styrene . Another method involves the Suzuki-Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of “4-(Hydroxymethyl)-3-methoxybenzoic acid” can be inferred from its name and the general structures of benzoic acid derivatives . It consists of a benzene ring with a carboxylic acid group (-COOH), a hydroxymethyl group (-CH2OH), and a methoxy group (-OCH3) attached to it.


Chemical Reactions Analysis

The electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid has been studied. The reaction was catalyzed by gold nanoparticles and resulted in the formation of 4-carboxybenzaldehyde and terephthalic acid .

Scientific Research Applications

Synthesis of Coumarin Derivatives

4-(Hydroxymethyl)-3-methoxybenzoic acid: is utilized in the synthesis of coumarin derivatives, which are significant in pharmaceutical research. Coumarins serve as lactone scaffolds for the preparation of heterocyclic molecules and have notable biological activities. They are essential in developing novel drugs due to their diverse functional groups .

Creation of Hyper Cross-Linked Polymers (HCPs)

This compound plays a role in the synthesis of HCPs, which are porous materials with high surface areas and good porosity. HCPs are used for environmental pollution control, catalysis, and energy crisis solutions. They find applications in water treatment, gas storage, super-capacitors, sensing, and drug delivery .

Development of Indole Derivatives

The acid is a precursor in the formation of indole derivatives, prevalent moieties in natural products and pharmaceuticals. These derivatives are crucial for synthesizing alkaloids and other bioactive molecules, contributing to medicinal chemistry and drug design .

Safety and Hazards

The safety data sheet indicates that “4-(Hydroxymethyl)-3-methoxybenzoic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Future research could explore the use of water as an oxidant for the oxidation of primary alcohols to carboxylic acid salts, liberating H2 gas . Additionally, the plasmon-enhanced electrochemical oxidation of 4-(Hydroxymethyl)-3-methoxybenzoic acid could be further investigated .

properties

IUPAC Name

4-(hydroxymethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRLERJUCFVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

methyl 4-(bromomethyl)-3-(methyloxy)benzoate (300 mg, 1.15 mmol) was suspended in water (3 ml) and concentrated aqueous hydrochloric acid (380 μl) was added. The reaction mixture was refluxed for 16 h, then cooled to room temperature and partitioned with ethyl acetate (10 ml). The organic phase was separated, washed with brine, dried over sodium sulfate and concentrated. The residue was purified by flash chromatography on silica gel (dichloromethane:methanol 95:5) to provide 4-(hydroxymethyl)-3-(methyloxy)benzoic acid (74 mg, 35% yield). MS (EI) for C9H10O4: 181(M−H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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